6-Phenylhexyl isothiocyanate

Catalog No.
S591338
CAS No.
133920-06-6
M.F
C13H17NS
M. Wt
219.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Phenylhexyl isothiocyanate

CAS Number

133920-06-6

Product Name

6-Phenylhexyl isothiocyanate

IUPAC Name

6-isothiocyanatohexylbenzene

Molecular Formula

C13H17NS

Molecular Weight

219.35 g/mol

InChI

InChI=1S/C13H17NS/c15-12-14-11-7-2-1-4-8-13-9-5-3-6-10-13/h3,5-6,9-10H,1-2,4,7-8,11H2

InChI Key

VJNWEQGIPZMBMA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCCCCN=C=S

Synonyms

6-phenylhexyl isothiocyanate, PHITC

Canonical SMILES

C1=CC=C(C=C1)CCCCCCN=C=S

The exact mass of the compound 6-Phenylhexyl isothiocyanate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Isothiocyanates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Phenylhexyl isothiocyanate (PHITC, CAS 133920-06-6) is a synthetic arylalkyl isothiocyanate characterized by a six-carbon alkyl chain linking its phenyl ring to the isothiocyanate pharmacophore. As a highly lipophilic homologue of naturally occurring isothiocyanates like phenethyl isothiocyanate (PEITC), PHITC is primarily procured for advanced preclinical research, specifically in pharmacokinetic modeling, epigenetic modulation (HDAC inhibition), and targeted chemoprevention assays. Its extended aliphatic chain fundamentally alters its solubility, tissue distribution, and metabolic stability, making it a critical benchmark compound for laboratories requiring sustained in vivo tissue exposure and specialized metabolic activation profiles [1].

Substituting PHITC with shorter-chain natural analogs like PEITC or benzyl isothiocyanate (BITC) will critically compromise assay reproducibility and in vivo dosing models. The addition of four methylene groups in PHITC significantly increases its lipophilicity, which shifts its primary route of excretion from urinary to fecal and drastically alters its tissue accumulation kinetics [1]. Furthermore, the longer alkyl chain reduces its direct reactivity with intracellular glutathione (GSH), meaning PHITC exhibits a distinct cytotoxic profile and avoids the acute, broad-spectrum cellular toxicity often seen with PEITC [2]. Consequently, using a generic isothiocyanate in place of PHITC will invalidate pharmacokinetic data, alter metabolic tracking pathways, and fail to replicate its specific epigenetic and enzyme-inhibitory potencies.

Dosing Suitability: In Vivo Tissue Accumulation and Pharmacokinetics

The extended 6-carbon chain of PHITC drastically improves its retention in target tissues compared to standard 2-carbon analogs. When administered in vivo, the effective dose (Area Under the Curve, AUC) of PHITC in target organs such as the lungs and liver is greater than 2.5 times that of PEITC[1].

Evidence DimensionArea Under the Curve (AUC) for tissue exposure
Target Compound Data>2.5x higher AUC in target tissues (lungs, liver)
Comparator Or BaselinePhenethyl isothiocyanate (PEITC)
Quantified DifferencePHITC achieves greater than 2.5 times the effective dose (AUC) in target organs compared to PEITC.
ConditionsF344 rats, single gavage dose of 50 µmol/kg in corn oil.

Procurement of PHITC is essential for long-term in vivo studies requiring sustained target-organ exposure without continuous redosing.

Assay Design: Metabolic Excretion Pathway Shift

The increased lipophilicity of PHITC causes a fundamental shift in its elimination route. While PEITC is primarily excreted in urine (88.7%), PHITC is predominantly excreted in feces (47.4%), with only 7.2% appearing in urine over a 48-hour period [1].

Evidence DimensionPrimary route of elimination (48-hour tracking)
Target Compound Data47.4% fecal excretion, 7.2% urinary excretion
Comparator Or BaselinePEITC (9.9% fecal excretion, 88.7% urinary excretion)
Quantified DifferenceThe 6-carbon chain shifts elimination from >88% urinary (PEITC) to >47% fecal (PHITC).
Conditions14C-labeled tracking in F344 rats over 48 hours.

This shift dictates the selection of biological matrices for sampling and requires specific vivarium protocols for metabolic tracking.

Preclinical Efficacy: Inhibitory Potency in NNK-Activation Models

In standardized models of tobacco-specific nitrosamine (NNK) metabolic activation, PHITC demonstrates vastly superior efficacy. It is 25 to 50 times more potent as an inhibitor of NNK-induced mouse lung tumorigenesis than its natural counterpart, PEITC [1].

Evidence DimensionInhibition of NNK-induced lung tumorigenesis
Target Compound Data25 to 50 times higher inhibitory potency
Comparator Or BaselinePhenethyl isothiocyanate (PEITC)
Quantified DifferencePHITC is 25-50x more potent as an inhibitor of NNK metabolic activation than PEITC.
ConditionsMouse lung tumorigenesis model induced by tobacco-specific nitrosamine NNK.

This enables researchers to use significantly lower molar concentrations to achieve target efficacy, conserving material and reducing off-target effects.

In Vitro Handling: Cellular Toxicity and Glutathione (GSH) Reactivity

Unlike PEITC, which rapidly depletes intracellular glutathione (GSH) and causes acute toxicity, PHITC exhibits lower direct reactivity with GSH. Consequently, PHITC is significantly less toxic in non-tumorigenic cell lines, and its baseline toxicity is not directly augmented by GSH depletion [1].

Evidence DimensionCytotoxicity and GSH depletion
Target Compound DataLower GSH reactivity, lower baseline toxicity
Comparator Or BaselinePEITC (Higher GSH reactivity, significantly more toxic)
Quantified DifferencePHITC demonstrates significantly lower baseline toxicity in non-tumorigenic cells and lower direct reactivity with intracellular GSH compared to PEITC.
ConditionsCultured rat esophageal cell lines with and without GSH depletion.

This makes PHITC a superior choice for in vitro assays where acute GSH-depletion-mediated cell death would confound the measurement of specific epigenetic mechanisms.

Long-Term In Vivo Tissue Accumulation Studies

Due to its extended elimination half-life and >2.5x higher AUC in target organs compared to standard ITCs, PHITC is the optimal precursor for sustained-exposure pharmacokinetic modeling where minimizing dosing frequency is critical[1].

Low-Dose Epigenetic Modulation and HDAC Inhibition

PHITC is highly suited for chromatin remodeling assays, as it functions as a dual HDAC inhibitor and hypomethylating agent at concentrations as low as 0.5 µM without triggering the acute GSH-depletion toxicity seen with shorter-chain analogs [2].

Preclinical NNK-Tumorigenesis Chemoprevention Assays

Because it is 25-50 times more potent than PEITC in inhibiting NNK metabolic activation, PHITC serves as the definitive synthetic benchmark for evaluating chemopreventive efficacy in tobacco-specific nitrosamine models [3].

Fecal Metabolic Tracking and Biliary Excretion Modeling

Because its 6-carbon chain shifts excretion heavily toward the fecal route (47.4% vs 7.2% urinary), PHITC is the required isothiocyanate analog for studies focusing on biliary excretion and lower gastrointestinal tract exposure [1].

XLogP3

5.4

Hydrogen Bond Acceptor Count

2

Exact Mass

219.10817072 g/mol

Monoisotopic Mass

219.10817072 g/mol

Heavy Atom Count

15

UNII

PCB7WLT5ZX

Other CAS

133920-06-6

Wikipedia

6-isothiocyanatohexylbenzene

Dates

Last modified: 09-14-2023

Explore Compound Types